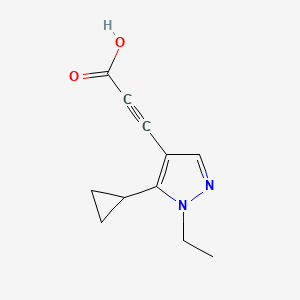![molecular formula C7H9NO4 B13009617 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid CAS No. 219561-09-8](/img/structure/B13009617.png)
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid is a bicyclic compound with a unique structure that has garnered interest in various fields of scientific research. Its molecular formula is C7H9NO4, and it features a nitrogen atom within a bicyclic framework, making it a valuable scaffold for the development of bioactive molecules .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid often involves photochemical methods. One efficient approach is the [2+2] cycloaddition reaction, which uses photochemistry to create new building blocks. This method allows for the derivatization of the compound with various transformations, opening up new chemical spaces . Another synthesis route starts from cis-cyclobutene-1,2-dicarboxylic anhydride, which undergoes stereoselective electrophilic addition to form the desired bicyclic structure .
Industrial Production Methods
While specific industrial production methods for this compound are not extensively documented, the modular and efficient synthetic routes developed in research settings suggest potential scalability for industrial applications. The use of photochemistry and readily available starting materials can facilitate large-scale production.
Analyse Chemischer Reaktionen
Types of Reactions
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form different oxidation states.
Reduction: Reduction reactions can modify the bicyclic structure, potentially leading to new derivatives.
Substitution: The nitrogen atom in the bicyclic framework allows for nucleophilic substitution reactions, creating a range of substituted products
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles for substitution reactions. The conditions vary depending on the desired transformation but often involve controlled temperatures and specific solvents.
Major Products Formed
The major products formed from these reactions include various substituted derivatives of the original compound, which can be further utilized in different applications .
Wissenschaftliche Forschungsanwendungen
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid has several scientific research applications:
Wirkmechanismus
The mechanism of action of 2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid involves its interaction with specific molecular targets and pathways. The nitrogen atom within the bicyclic framework plays a crucial role in its reactivity and binding properties. The compound can act as a versatile electrophile in ring-opening reactions with nucleophiles, making it useful in the synthesis of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Disubstituted bicyclo[2.1.1]hexanes: These compounds are similar in structure but differ in their substitution patterns, leading to different chemical and biological properties.
Bicyclo[2.1.1]hexane derivatives: Various derivatives of the bicyclo[2.1.1]hexane scaffold have been synthesized and studied for their unique properties.
Uniqueness
2-Azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid stands out due to the presence of the nitrogen atom within the bicyclic framework, which imparts unique reactivity and binding properties. This makes it a valuable compound for developing new bioactive molecules and exploring new chemical spaces .
Eigenschaften
CAS-Nummer |
219561-09-8 |
|---|---|
Molekularformel |
C7H9NO4 |
Molekulargewicht |
171.15 g/mol |
IUPAC-Name |
2-azabicyclo[2.1.1]hexane-1,4-dicarboxylic acid |
InChI |
InChI=1S/C7H9NO4/c9-4(10)6-1-7(2-6,5(11)12)8-3-6/h8H,1-3H2,(H,9,10)(H,11,12) |
InChI-Schlüssel |
AMUXOWPEARDZFC-UHFFFAOYSA-N |
Kanonische SMILES |
C1C2(CC1(NC2)C(=O)O)C(=O)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Benzo[d]isothiazol-6-ylmethanamine](/img/structure/B13009541.png)
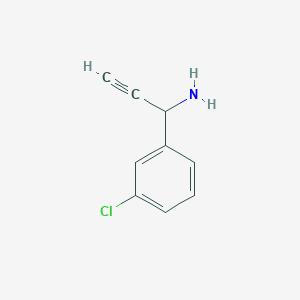
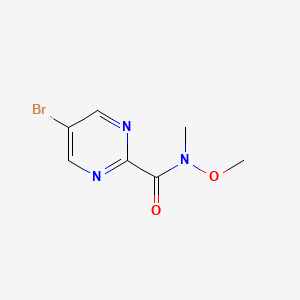
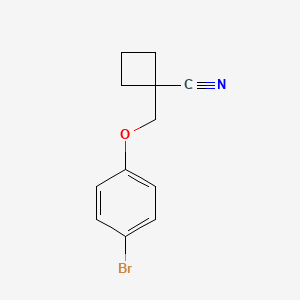
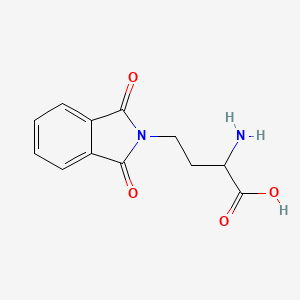
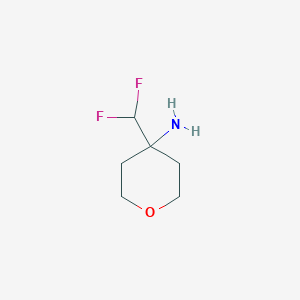
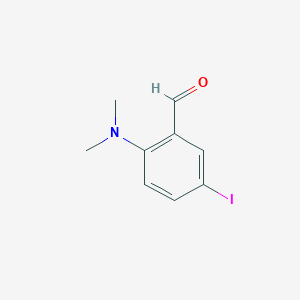
![1H-Pyrrolo[3,2-B]pyridin-2-OL](/img/structure/B13009575.png)
![Methyl3-{[(3-methyloxetan-3-yl)methyl]amino}propanoate](/img/structure/B13009586.png)
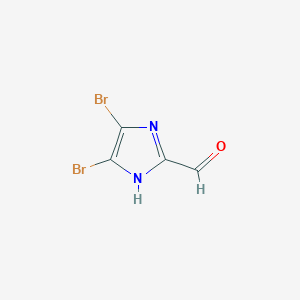
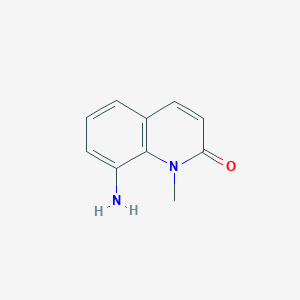
![1-(6,7-Dihydro-5H-pyrazolo[5,1-b][1,3]oxazin-3-yl)ethanamine](/img/structure/B13009609.png)

